![molecular formula C14H15N3O4 B2400049 3-[3-(4-Oxo-4H-quinazolin-3-yl)-propionylamino]-propionic acid CAS No. 626212-78-0](/img/structure/B2400049.png)

3-[3-(4-Oxo-4H-quinazolin-3-yl)-propionylamino]-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

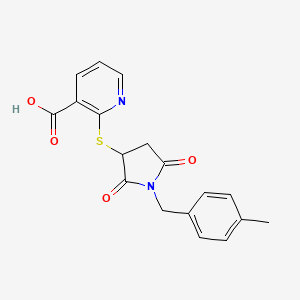

This compound is also known as (4-Oxo-4H-quinazolin-3-yl)-acetic acid . It is an alkyl chain-based PROTAC linker .

Molecular Structure Analysis

The IUPAC name of this compound is { [3- (4-oxo-3 (4H)-quinazolinyl)propanoyl]amino}acetic acid . The InChI code is 1S/C13H13N3O4/c17-11 (14-7-12 (18)19)5-6-16-8-15-10-4-2-1-3-9 (10)13 (16)20/h1-4,8H,5-7H2, (H,14,17) (H,18,19) .Physical And Chemical Properties Analysis

The molecular weight of this compound is 275.26 .Aplicaciones Científicas De Investigación

- Researchers have explored the antiviral potential of this compound due to its structural resemblance to nucleic acid bases. Investigating its inhibitory effects on viral enzymes or replication processes could lead to novel antiviral therapies .

- Quinazoline derivatives, including this compound, have shown promise as anticancer agents. Their ability to interfere with cell proliferation, angiogenesis, and apoptosis pathways makes them interesting candidates for cancer treatment .

- Quinazoline-based molecules exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. Researchers have studied their potential in treating neurodegenerative conditions like Alzheimer’s and Parkinson’s disease .

- The compound’s unique structure may allow it to serve as a linker in PROTAC (PROteolysis TAgeting Chimeras) molecules. These molecules can selectively degrade specific proteins by recruiting E3 ubiquitin ligases .

- Investigating the impact of this compound on metabolic pathways, lipid metabolism, and cardiovascular health could provide insights into its therapeutic potential for conditions like diabetes and hypertension .

- Researchers have used quinazoline derivatives as building blocks for designing functional materials, such as liquid crystals, polymers, and organic semiconductors. Their versatile chemical reactivity allows for diverse synthetic applications .

Antiviral Research

Cancer Chemotherapy

Neuroprotection and Neurodegenerative Diseases

Protein-Protein Interaction Modulation

Metabolic Disorders and Cardiovascular Health

Materials Science and Organic Synthesis

Mecanismo De Acción

Target of Action

It is noted that this compound can be used in the synthesis of protacs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Mode of Action

The mode of action of this compound is likely related to its role as a PROTAC linker . PROTACs operate by recruiting an E3 ubiquitin ligase to a specific target protein, which leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

Given its potential role in protacs, it can be inferred that it may influence the ubiquitin-proteasome system, a crucial pathway for protein degradation .

Result of Action

As a potential component of protacs, it may contribute to the selective degradation of target proteins .

Propiedades

IUPAC Name |

3-[3-(4-oxoquinazolin-3-yl)propanoylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c18-12(15-7-5-13(19)20)6-8-17-9-16-11-4-2-1-3-10(11)14(17)21/h1-4,9H,5-8H2,(H,15,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFTXLYBXLNZGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B2399966.png)

![6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2399972.png)

![N-[2-(3-Fluorophenyl)propyl]oxirane-2-carboxamide](/img/structure/B2399983.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2399984.png)

![3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid](/img/structure/B2399987.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,4-difluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2399989.png)